![molecular formula C21H19N3O3S2 B2644050 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 865182-39-4](/img/structure/B2644050.png)

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

カタログ番号 B2644050

CAS番号:

865182-39-4

分子量: 425.52

InChIキー: VDJCJLGTQXMMRA-LNVKXUELSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

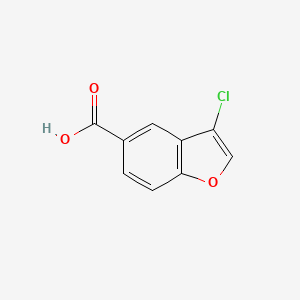

This compound belongs to the class of organic compounds known as benzo[d]thiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . It also contains a sulfamoyl group, which is a common functional group in many drugs and can improve water solubility and bioavailability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, the sulfamoyl group, and the prop-2-yn-1-yl group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in its structure. For example, the prop-2-yn-1-yl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group could improve water solubility . The exact properties would depend on the specific structure of the compound .科学的研究の応用

- Prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB) , an alkyne-functional initiator, has been widely used in atom transfer radical polymerization (ATRP) of styrene . ATRP is a versatile technique for controlled polymer synthesis. PBiB initiates the polymerization process, and its kinetics and molecular weight evolution have been systematically studied. However, a significant side reaction occurs: oxidative alkyne–alkyne coupling under ATRP conditions, leading to polymers with bimodal molecular weight distributions. This finding is crucial because it affects the orthogonality of ATRP/copper-catalyzed azide–alkyne cycloaddition procedures and overall control of ATRP.

- A novel compound, 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol , has been developed as an effective and selective MAO-B inhibitor. MAO-B plays a role in the metabolism of neurotransmitters, and inhibiting it can have therapeutic implications for neurodegenerative diseases like Parkinson’s .

- Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines has been achieved using molecular oxygen without an external photosensitizer. This method provides formamides in good yields under mild conditions. Interestingly, both the starting material and the product act as photosensitizers, and singlet oxygen and superoxide radicals play essential roles in the reaction mechanism .

- The reaction of bis(prop-2-yn-1-yl) sulfide with sulfur dichloride results in cyclization, representing the first example of cyclization of bis(prop-2-yn-1-yl) chalcogenides via chalcogen halides. This finding expands our understanding of chalcogen chemistry and provides insights into new synthetic routes .

Polymer Science: Alkyne-Functional Initiators

Medicinal Chemistry: Monoamine Oxidase B (MAO-B) Inhibitors

Organic Synthesis: Formylation Reactions

Chalcogen Chemistry: Cyclization of Bis(prop-2-yn-1-yl) Sulfide

将来の方向性

特性

IUPAC Name |

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-2-11-24-18-10-9-17(29(22,26)27)13-19(18)28-21(24)23-20(25)16-8-7-14-5-3-4-6-15(14)12-16/h1,7-10,12-13H,3-6,11H2,(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJCJLGTQXMMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2643968.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2643969.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2643971.png)

![Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate](/img/structure/B2643978.png)

![10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2643983.png)

![1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2643984.png)

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime](/img/structure/B2643987.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2643990.png)